molecular formula C10H8O2 B8469015 2-Benzocyclobuten-1-ylacetic acid

2-Benzocyclobuten-1-ylacetic acid

Cat. No.: B8469015
M. Wt: 160.17 g/mol
InChI Key: SMDJRVLKRLINPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzocyclobuten-1-ylacetic acid is a chemical building block that incorporates a reactive benzocyclobutene (BCB) group, valued for its use in materials science and organic synthesis research. The BCB moiety is known for its unique thermal reactivity; upon heating, it undergoes a conrotatory ring-opening to generate a highly reactive o-quinodimethane (o-xylylene) intermediate . This intermediate can readily participate in Diels-Alder cycloaddition reactions without the release of volatile by-products, making it an excellent cross-linking agent . Researchers utilize this compound to synthesize and modify high-performance polymers. These polymers are targeted for applications requiring low dielectric constants (as low as 2.5) and low dissipation factors, which are critical for next-generation microelectronics and photonic devices . The compound serves as a versatile precursor for creating functionalized surfaces, cross-linked networks with high thermal stability (T g > 350°C), and novel organic structures through its facile reaction with various dienophiles . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8O2

Molecular Weight

160.17 g/mol

IUPAC Name

2-(7-bicyclo[4.2.0]octa-1,3,5,7-tetraenyl)acetic acid

InChI

InChI=1S/C10H8O2/c11-10(12)6-8-5-7-3-1-2-4-9(7)8/h1-5H,6H2,(H,11,12)

InChI Key

SMDJRVLKRLINPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C2CC(=O)O

Origin of Product

United States

Benzocyclobutene Scaffolds in Modern Chemical Synthesis

The benzocyclobutene scaffold, a hybrid structure featuring a benzene (B151609) ring fused to a strained four-membered cyclobutane (B1203170) ring, stands as a versatile and valuable unit in contemporary chemical synthesis. Its utility stems from a unique combination of thermal reactivity and relative stability, which has been harnessed in diverse fields ranging from materials science to medicinal chemistry.

The defining characteristic of the BCB scaffold is its propensity to undergo thermally induced electrocyclic ring-opening to form a highly reactive ortho-xylylene (or o-quinodimethane) intermediate. This transformation, typically occurring at elevated temperatures, unveils a transient diene that can readily participate in a variety of cycloaddition reactions. This reactivity has been extensively exploited in the synthesis of complex polycyclic and heterocyclic systems.

In the domain of materials science, the thermal reactivity of benzocyclobutene derivatives is a cornerstone for the development of high-performance polymers. The cross-linking capabilities of BCB-containing monomers are utilized to produce thermoset resins with exceptional thermal stability, low dielectric constants, and excellent mechanical properties. These materials find applications in microelectronics, as insulating layers, and in the fabrication of advanced composites.

The significance of the benzocyclobutene scaffold extends prominently into the field of medicinal chemistry. The incorporation of the BCB moiety into drug candidates can confer unique conformational constraints and metabolic stability. A notable example is the cardiovascular drug Ivabradine, which features a benzocyclobutene core and is used for the symptomatic treatment of heart failure and angina. The rigid nature of the BCB scaffold can help in optimizing the binding of a molecule to its biological target.

The synthesis of the benzocyclobutene core itself has been the subject of extensive research, with numerous methods developed to access this valuable scaffold. These synthetic strategies often involve intramolecular cyclization reactions, transition metal-catalyzed processes, and cycloaddition reactions. The ongoing development of novel and efficient synthetic routes to functionalized benzocyclobutenes continues to expand their accessibility and utility for chemists.

Academic Relevance of 2 Benzocyclobuten 1 Ylacetic Acid

Strategic Approaches to the Benzocyclobutene Core

The construction of the benzocyclobutene skeleton is a key challenge in the synthesis of its derivatives. Several strategic approaches have been developed, primarily revolving around cycloaddition reactions and thermal rearrangements.

Cycloaddition Reactions in Benzocyclobutene Formation

Cycloaddition reactions are a powerful tool for the formation of the benzocyclobutene ring system. Among these, [2+2] cycloadditions are particularly prominent. The reaction of benzynes with alkenes, especially electron-rich ones like vinyl ethers, provides a direct route to 1-substituted benzocyclobutenes. nih.govthieme-connect.com This approach is foundational for synthesizing various BCB derivatives.

Another significant cycloaddition strategy is the Diels-Alder reaction. wikipedia.orgchempedia.info Thermally generated o-quinodimethanes, derived from the ring-opening of benzocyclobutenes, can react with dienophiles to form complex polycyclic systems. arkat-usa.orgwikipedia.org This reactivity has been extensively used in the synthesis of natural products. wikipedia.org For instance, the thermally initiated, conrotatory opening of a benzocyclobutene can generate an o-quinodimethane, which then undergoes an intermolecular Diels-Alder reaction to form a tetracyclic core, as seen in the synthesis of (-)-tetracycline. wikipedia.org The hexadehydro-Diels-Alder reaction offers a reagent-free method to produce benzyne (B1209423) intermediates, which can be trapped in situ to form functionalized aromatic rings. wikipedia.orgnih.gov

Furthermore, cobalt(I)-mediated [2+2+2] cycloadditions of 1,5-diynes with mono-alkynes offer a pathway to benzocyclobutene derivatives. chempedia.info These derivatives can then undergo thermal rearrangement to o-quinodimethanes for subsequent Diels-Alder reactions. chempedia.info

Table 1: Cycloaddition Reactions in Benzocyclobutene Synthesis
Reaction TypeReactantsKey FeaturesReference
[2+2] CycloadditionBenzyne + Alkene (e.g., vinyl ether)Direct route to 1-substituted benzocyclobutenes. nih.govthieme-connect.com
Diels-Alder Reactiono-Quinodimethane + DienophileForms complex polycyclic systems; used in natural product synthesis. arkat-usa.orgwikipedia.org
Hexadehydro-Diels-AlderPoly-yneGenerates benzyne intermediates for in situ trapping. wikipedia.orgnih.gov
[2+2+2] Cycloaddition1,5-Diyne + Mono-alkyne (Cobalt(I)-mediated)Provides access to benzocyclobutene derivatives for further transformation. chempedia.info

Thermal Rearrangements in Benzocyclobutene Construction

Thermal rearrangements play a crucial role in both the synthesis and reactivity of benzocyclobutenes. The hallmark thermal reaction of a benzocyclobutene is its electrocyclic ring-opening to form a highly reactive o-quinodimethane. wikipedia.orgmanchester.ac.uknii.ac.jp This process typically occurs at temperatures above 180-200 °C and is a conrotatory process, governed by the Woodward-Hoffmann rules. iisc.ac.inwikipedia.orgnii.ac.jp The introduction of electron-donating substituents on the cyclobutane (B1203170) ring can significantly lower the isomerization temperature. thieme-connect.comnii.ac.jp

This thermal ring-opening is a key step in many synthetic applications, as the resulting o-quinodimethane can be trapped by various dienophiles in Diels-Alder reactions. arkat-usa.orgchempedia.info In the absence of an external dienophile, the o-quinodimethane can dimerize to form dibenzocyclooctadiene or polymerize. arkat-usa.orgnii.ac.jp

The thermal [2+2] cycloaddition of ketenes with alkenes is another method for constructing the four-membered ring, a reaction that is thermally allowed due to specific orbital interactions. youtube.com While less common for direct benzocyclobutene synthesis, the principles of thermal cycloadditions are relevant to the formation of the cyclobutane ring. youtube.comnih.gov

Carboxylic Acid Moiety Introduction Methodologies

Introducing a carboxylic acid group, or a precursor, onto the benzocyclobutene scaffold is essential for the synthesis of this compound. The carboxylic acid moiety is a critical functional group in many pharmaceutical compounds. nih.gov

One approach involves the functionalization of a pre-formed benzocyclobutene. For example, formylation of benzocyclobutene using dichloromethyl methyl ether and a Lewis acid like titanium tetrachloride can introduce an aldehyde group, which can then be further manipulated. arkat-usa.org This aldehyde can be reduced to a hydroxyl group and subsequently converted to a leaving group, such as a bromide, to facilitate the introduction of the acetic acid side chain. arkat-usa.org

Another strategy involves building the carboxylic acid functionality into one of the precursors for the benzocyclobutene ring formation. For instance, in a modular synthesis approach, a ketiminoester can be used as a starting material. manchester.ac.uk Through a copper-catalyzed borylative coupling followed by a palladium-catalyzed Suzuki-Miyaura cyclization, a benzocyclobutene with a protected carboxylic acid functionality can be obtained. manchester.ac.uk Subsequent hydrolysis of the ester reveals the desired carboxylic acid. manchester.ac.uk

Enantioselective and Diastereoselective Synthesis of this compound Stereoisomers

The stereoselective synthesis of this compound and its derivatives is of great interest, as stereochemistry often plays a crucial role in the biological activity of drug candidates. manchester.ac.uk

A modular and stereoselective synthesis of densely functionalized benzocyclobutenes has been developed utilizing a sequential copper- and palladium-catalyzed process. manchester.ac.ukacs.org This method allows for the creation of chiral benzocyclobutene moieties, which can serve as surrogates for benzylic functionalities and potentially improve the biological properties of drug candidates. manchester.ac.uk The diastereoselectivity of the reaction is controlled during the initial copper-catalyzed borylative coupling of an imine, an allene, and a diboron (B99234) precursor, and this stereochemistry is then transferred to the final benzocyclobutene product after the palladium-catalyzed cyclization. manchester.ac.uk Enantioselective conditions have also been identified for this protocol, enabling the synthesis of enantioenriched benzocyclobutenes. manchester.ac.uk

Diastereoselective synthesis has also been achieved in the construction of related heterocyclic systems fused to a benzopyran ring, highlighting the broader applicability of stereocontrol in the synthesis of complex molecules. beilstein-journals.orgnih.gov

Catalytic Transformations in the Synthesis of this compound

Catalysis is a cornerstone of modern organic synthesis, and it plays a vital role in the efficient construction of this compound and its analogs. Transition metal catalysis, in particular, has enabled the development of novel and efficient synthetic routes. magnusconferences.commdpi.comnih.gov

Palladium catalysis is widely employed in the synthesis of benzocyclobutenes. For example, a combination of a palladium catalyst and a suitable ligand can facilitate the C-H activation of methyl groups to form the benzocyclobutene ring. organic-chemistry.org Palladium-catalyzed Suzuki-Miyaura cross-coupling is a key step in the modular synthesis of stereodefined benzocyclobutenes, enabling the cyclization to form the four-membered ring. manchester.ac.uk

Copper catalysis is also crucial, particularly in the initial stereodefining step of the modular synthesis mentioned above, where it catalyzes the borylative coupling of an imine, an allene, and a diboron reagent. manchester.ac.uk

Rhodium-catalyzed reactions have also been developed for transformations of benzocyclobutenones, such as formal [4+1] cycloadditions with alkenes to produce 2-indanones. nih.gov While not directly leading to this compound, these catalytic methods showcase the diverse reactivity of the benzocyclobutene core that can be harnessed through transition metal catalysis.

Table 2: Catalytic Transformations in Benzocyclobutene Synthesis
Catalyst SystemReaction TypeApplicationReference
Palladium(II) acetate (B1210297)/Tri-tert-butylphosphineC-H ActivationSynthesis of benzocyclobutenes from methyl groups. organic-chemistry.org
Palladium CatalystSuzuki-Miyaura CouplingCyclization to form the benzocyclobutene ring in a modular synthesis. manchester.ac.uk
Copper CatalystBorylative CouplingStereodefining step in the modular synthesis of benzocyclobutenes. manchester.ac.uk
Rhodium Catalyst[4+1] CycloadditionRing expansion of benzocyclobutenones. nih.gov

Sophisticated Reaction Chemistry of 2 Benzocyclobuten 1 Ylacetic Acid

Reactivity Profiles of the Benzocyclobutene Ring System

The chemistry of the benzocyclobutene moiety is dominated by its tendency to undergo thermally induced electrocyclic ring-opening to form a highly reactive intermediate, which can then participate in a variety of subsequent reactions.

The defining characteristic of the benzocyclobutene system is its thermal isomerization into an o-xylylene (B1219910) (or ortho-quinodimethane) intermediate. researchgate.net This transformation is a 4π-electron electrocyclic ring-opening reaction, governed by the Woodward-Hoffmann rules. researchgate.net Upon heating, the four-membered ring of 2-benzocyclobuten-1-ylacetic acid is expected to open in a conrotatory fashion to maintain orbital symmetry, yielding the corresponding (E)-2-(2-vinylphenyl)acetic acid derivative, the o-xylylene. researchgate.netacs.org

The activation energy for this ring-opening is significantly influenced by substituents on the four-membered ring. researchgate.netrsc.org While unsubstituted benzocyclobutene opens at high temperatures (above 180°C), substituents can lower this barrier. nih.gov Specifically, substituents at the C1 position, such as ester or amide groups derived from the acetic acid moiety, have been shown to decrease the ring-opening temperature by as much as 20°C. researchgate.net This is attributed to electronic effects that stabilize the transition state of the ring-opening process. researchgate.net Theoretical calculations have shown that both electron-donating and electron-withdrawing groups can lower the activation energy barrier compared to the unsubstituted parent benzocyclobutene. researchgate.net

Influence of Substituents on Benzocyclobutene (BCB) Ring-Opening

Substituent Type on RingEffect on Activation Energy (ΔGA)Ring-Opening MechanismReference
Mono-substituted (general)Lowered by 8.2% - 69% compared to unsubstituted BCBConrotatory researchgate.net
Disubstituted (electron-donating and -withdrawing)Lowest ΔGA observedConrotatory researchgate.net
Amide/Ester at C1 positionRing-opening temperature decreased by ~20 °CConrotatory researchgate.net

The o-xylylene intermediate generated from the ring-opening of this compound is a highly reactive diene. It readily participates in pericyclic reactions, most notably [4+2] cycloaddition reactions (Diels-Alder reactions) with a wide range of dienophiles. researchgate.net This reactivity makes benzocyclobutenes valuable precursors for constructing complex polycyclic and heterocyclic systems. researchgate.net

The o-xylylene derived from this compound can be trapped by various dienophiles. For example, reaction with a cis-dienophile, followed by subsequent oxidation, can lead to the formation of acenes. researchgate.net The versatility of this cycloaddition allows for the synthesis of diverse molecular scaffolds, as the nature of the final product is determined by the choice of the trapping agent (the dienophile). youtube.com These reactions are fundamental in polymer science for cross-linking applications and in materials science for creating functional materials. researchgate.net

Transformations Involving the Acetic Acid Functionality

The carboxylic acid group of this compound offers a versatile handle for a variety of chemical transformations, allowing for the synthesis of numerous derivatives.

Esterification: The carboxylic acid can be converted to its corresponding ester through reaction with an alcohol in the presence of an acid catalyst, a process known as esterification. libretexts.orglibretexts.org For instance, reacting this compound with an alcohol like 1-butanol (B46404) would yield the corresponding butyl ester. libretexts.orgfossee.in This reversible reaction is typically driven to completion by removing the water formed as a byproduct. libretexts.orgmdpi.com

Amidation: The formation of amides from this compound can be achieved by direct condensation with an amine. This reaction often requires elevated temperatures or the use of coupling agents to overcome the formation of an unreactive ammonium-carboxylate salt. dur.ac.uk Catalytic methods, using agents like nickel chloride (NiCl2) or various boron compounds, provide an efficient and atom-economical route to amides, with water as the only byproduct. mdpi.comnih.gov For example, the direct amidation of phenylacetic acid derivatives with benzylamine (B48309) derivatives can be effectively catalyzed by NiCl2. nih.gov Biocatalytic methods using enzymes such as carboxylic acid reductases (CARs) have also emerged as a powerful strategy for amide synthesis under mild conditions. nih.gov

Selected Methods for Amide and Ester Formation

TransformationReagents/CatalystKey FeaturesReference
EsterificationAlcohol, Mineral Acid Catalyst (e.g., H₂SO₄)Reversible reaction; water is a byproduct. libretexts.orglibretexts.org
Direct AmidationAmine, HeatCan be limited by salt formation. dur.ac.uk
Catalytic AmidationAmine, NiCl₂Eco-friendly, moderate to excellent yields. nih.gov
Biocatalytic AmidationAmine, Carboxylic Acid Reductase (CAR)Mild reaction conditions, high conversion. nih.gov

Reduction: The carboxylic acid functionality of this compound can be reduced to the corresponding primary alcohol, 2-(2-benzocyclobuten-1-yl)ethanol. This transformation typically requires strong reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). Carboxylic acid reductases (CARs) can also be employed to reduce carboxylic acids to aldehydes. nih.gov Another specialized reduction involves the use of zinc-acetic acid, which has been shown to reduce α,β-unsaturated ketones in steroid systems. rsc.org

Oxidation: The oxidation of the acetic acid side chain is less common, as the carboxyl group is already in a high oxidation state. However, oxidative processes can target other parts of the molecule. For instance, allylic oxidation can occur on related structures. The oxidation of 2-allylbenzoic acids can lead to the formation of phthalides. rsc.org Furthermore, certain manganese-based systems in acetic acid are known to oxidize the acetic acid itself, creating a reactive electrophilic species. rsc.org In the context of this compound, specific oxidation of the benzylic C-H bond could potentially occur under controlled conditions, although this would compete with the reactivity of the benzocyclobutene ring.

Derivative Synthesis and Functionalization Studies

The synthesis of derivatives based on the this compound scaffold can be achieved through various strategies. Palladium-catalyzed C-H activation of methyl groups on substituted toluenes is a known method for constructing the core benzocyclobutene structure, which can be adapted for synthesizing variously substituted analogs. organic-chemistry.org

Once the core is formed, functionalization can proceed via the pathways described above. For example, the acetic acid moiety can be converted into a wide array of esters and amides, each with potentially different physical and chemical properties. Furthermore, the o-xylylene intermediate formed upon ring-opening serves as a synthon for a multitude of derivatives through cycloaddition reactions. researchgate.net The combination of these reactive handles—the thermally labile ring and the versatile carboxylic acid group—makes this compound a valuable starting material for creating complex molecules with tailored properties. rsc.org

Construction of Heterocyclic Derivatives

The carboxylic acid moiety of this compound is a key functional group for the synthesis of various nitrogen-containing heterocycles, most notably β-lactams. The general and widely employed Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine, provides a direct route to these four-membered cyclic amides. mdpi.com

To utilize this compound in this context, it is first converted into a more reactive derivative, typically the acid chloride. This is often achieved by treatment with reagents such as thionyl chloride or oxalyl chloride. The resulting 2-benzocyclobuten-1-ylacetyl chloride can then be reacted in situ with an imine in the presence of a tertiary amine base (like triethylamine) to yield the corresponding β-lactam. encyclopedia.pubnih.gov The stereochemical outcome of the reaction, yielding either cis or trans diastereomers, can often be influenced by the specific reaction conditions, including the choice of solvent and the nature of the substituents on the imine. encyclopedia.pub

The general transformation is illustrated by the reaction of 2-benzocyclobuten-1-ylacetyl chloride with a generic imine (formed from an aldehyde and a primary amine). This reaction constructs the 2-azetidinone ring, a core structure in many biologically active compounds. nih.govslideshare.net

Table 1: Representative Synthesis of a β-Lactam Derivative This table illustrates a representative Staudinger reaction for the synthesis of a β-lactam (2-azetidinone) derivative starting from this compound.

Reactant 1Reactant 2 (Imine)ReagentsProductHeterocyclic Core
2-Benzocyclobuten-1-ylacetyl chlorideN-BenzylidenemethanamineTriethylamine (Et3N), CH2Cl21-Methyl-4-phenyl-3-(2-benzocyclobuten-1-yl)azetidin-2-oneβ-Lactam

Beyond β-lactams, the carboxylic acid functionality can be transformed into other reactive intermediates, such as hydrazides, which serve as precursors for five- and six-membered heterocycles like pyrazoles, triazoles, and pyridazinones through cyclocondensation reactions with appropriate reagents. researchgate.netchemmethod.com

Incorporation into Polycyclic Architectures

The strained benzocyclobutene ring is the key to incorporating this scaffold into larger polycyclic systems. A cornerstone of benzocyclobutene chemistry is its thermal electrocyclic ring-opening to generate a highly reactive o-quinodimethane intermediate. nih.gov This reactive diene can then readily participate in intermolecular cycloaddition reactions, particularly [4+2] cycloadditions (Diels-Alder reactions), with a variety of dienophiles.

When a derivative of this compound is subjected to elevated temperatures, it can form the corresponding o-quinodimethane. In the presence of an alkene or alkyne dienophile, this intermediate is trapped to construct a new six-membered ring, thereby forming a complex polycyclic, often hydroaromatic, structure. The reaction is highly valuable for its ability to create multiple stereocenters and build molecular complexity in a single step.

For example, the ester derivative of this compound can be heated in the presence of a dienophile like maleic anhydride. The resulting Diels-Alder reaction leads to the formation of a significantly more complex polycyclic adduct. This strategy has been applied in the synthesis of natural products and other complex organic molecules. nih.gov The regioselectivity and stereoselectivity of the cycloaddition are governed by the electronic and steric properties of both the o-quinodimethane and the dienophile.

Table 2: Representative Diels-Alder Reaction for Polycyclic Synthesis This table illustrates a representative thermal [4+2] cycloaddition reaction for the construction of a polycyclic architecture using a derivative of this compound.

Benzocyclobutene DerivativeDienophileConditionsProduct TypeReaction Type
Methyl 2-benzocyclobuten-1-ylacetateMaleic AnhydrideHeat (Δ)Substituted Tetrahydronaphthalene derivative[4+2] Cycloaddition (Diels-Alder)

This powerful synthetic strategy allows for the fusion of the benzocyclobutene unit onto other ring systems, providing access to diverse and complex polycyclic skeletons that are otherwise challenging to synthesize.

Mechanistic Elucidation and Computational Organic Chemistry of 2 Benzocyclobuten 1 Ylacetic Acid Transformations

Theoretical Studies of Reaction Mechanisms (e.g., [2+2] Cycloadditions)

Theoretical studies of reaction mechanisms are fundamental to understanding how chemical transformations occur. For a molecule like 2-Benzocyclobuten-1-ylacetic acid, the benzocyclobutene core is of significant interest. The synthesis of cyclobutane (B1203170) rings, which are key structural motifs in many natural products and pharmaceuticals, is often achieved through [2+2] cycloaddition reactions. nih.govnih.gov These reactions involve the joining of two molecules containing double bonds to form a four-membered ring.

Theoretical and computational studies are invaluable in elucidating the mechanisms of these cycloadditions. They can help predict whether a reaction will proceed, what the stereochemical outcome will be, and the conditions required to favor the desired product. For instance, research on the [2+2] cycloaddition of cyclohexenone and its derivatives with vinyl acetate (B1210297) has utilized computational methods to show that the reaction proceeds via a stepwise mechanism. researchgate.net Such studies determine the geometries of the transition states and can investigate the effects of different atoms within the reactants on the activation energies. researchgate.net

In the context of this compound, theoretical studies could be employed to explore its formation via a [2+2] cycloaddition or to predict its reactivity in subsequent transformations. For example, the development of an enantioselective isomerization/stereoselective [2+2]-cycloaddition has been demonstrated as a method to access bicyclo[4.2.0]octanes, which can then be functionalized to yield benzocyclobutenes. nih.gov

Density Functional Theory (DFT) Applications in Reaction Pathway Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. In organic chemistry, DFT is a cornerstone for analyzing reaction pathways. It allows chemists to calculate the energies of reactants, products, and intermediates, as well as the transition states that connect them.

For a transformation involving this compound, DFT calculations could be used to map out the entire reaction pathway. This would involve:

Geometry Optimization: Determining the lowest energy three-dimensional structure of the molecule and any intermediates.

Energy Calculations: Computing the potential energy of the system at various points along the reaction coordinate.

Frequency Calculations: To confirm that optimized structures correspond to energy minima (reactants, intermediates, products) or first-order saddle points (transition states).

An example of DFT in action is the investigation of the adsorption and reaction of acetic acid on a silicon surface, where two different reaction pathways were identified and their energy profiles calculated. aps.org This demonstrates how DFT can be used to predict which reaction pathway is more likely to occur under specific conditions. aps.org Similarly, DFT has been used to study the mechanism of [2+2] cycloaddition reactions, providing insights into their stepwise nature and the factors influencing their activation energies. researchgate.net

Transition State Characterization and Energy Landscape Mapping

The transition state is a critical concept in chemical kinetics. It represents the highest energy point along the reaction coordinate between reactants and products. Characterizing the transition state is essential for understanding the rate of a reaction. Computational methods, particularly DFT, are used to locate and characterize transition state structures.

Once the reactants, products, intermediates, and transition states have been identified, an energy landscape for the reaction can be constructed. This landscape is a plot of the potential energy of the system as a function of the geometric parameters that change during the reaction. The energy landscape provides a visual representation of the reaction pathway, showing the energy barriers (activation energies) that must be overcome for the reaction to proceed.

For a hypothetical reaction of this compound, mapping the energy landscape would reveal:

The activation energies for different possible reaction pathways.

The relative stabilities of any intermediates.

This information is crucial for controlling the outcome of a chemical reaction, for example, by choosing reaction conditions that favor a pathway with a lower activation energy.

Isotopic Labeling and Kinetic Studies in Mechanistic Investigations

While computational studies provide invaluable theoretical insights, experimental validation is crucial for confirming proposed reaction mechanisms. Isotopic labeling and kinetic studies are two powerful experimental techniques used for this purpose.

Isotopic Labeling involves replacing one or more atoms in a reactant molecule with one of its isotopes (e.g., replacing hydrogen with deuterium, or carbon-12 with carbon-13). The position of the isotopic label in the product can then be determined, providing information about which bonds are broken and formed during the reaction. This technique is a definitive way to trace the path of atoms through a reaction.

Kinetic Studies involve measuring the rate of a reaction under different conditions, such as varying the concentrations of reactants, temperature, or the catalyst. The data obtained from kinetic experiments can be used to determine the rate law for the reaction, which describes how the rate depends on the concentrations of the reactants. This information can help to distinguish between different possible mechanisms. For instance, kinetic studies on the esterification of acetic acid have been used to determine the activation energy and the influence of various parameters on the reaction rate.

Role in Complex Molecule Synthesis and Structural Elucidation

Precursor for Natural Product Synthesis (e.g., Endiandric Acids)

The endiandric acids are a fascinating family of natural products known for their complex, caged molecular structures. The biosynthesis of these compounds is proposed to proceed through a series of pericyclic reactions, a hypothesis that has inspired synthetic chemists to mimic this pathway in the laboratory. nih.gov The work of K.C. Nicolaou in the total synthesis of endiandric acids A-D stands as a landmark achievement that validated this biosynthetic proposal. nih.govnsf.gov

At the heart of these synthetic strategies lies the generation of a key intermediate, a substituted bicyclo[4.2.0]octadiene, which is structurally related to benzocyclobutene derivatives. nih.gov The thermal ring-opening of a benzocyclobutene to an ortho-quinodimethane is a powerful transformation that sets the stage for intramolecular Diels-Alder reactions to form the complex polycyclic core of the endiandric acids.

While many synthetic routes to endiandric acids have been explored, the utility of benzocyclobutene derivatives remains a cornerstone. nih.govresearchgate.net Specifically, "2-Benzocyclobuten-1-ylacetic acid" can be considered a valuable potential precursor. Its acetic acid side chain offers a handle for further functionalization and elaboration into the polyene chain required to initiate the electrocyclization cascade leading to the endiandric acid core. A patent has described the synthesis of 2-Benzocyclobuten-1-ylethanol from this compound via reduction with lithium aluminium hydride, showcasing the utility of the acid as a starting material for further transformations. google.com

The general strategy involves the synthesis of a suitably substituted benzocyclobutene which, upon heating, undergoes conrotatory ring opening to a highly reactive ortho-quinodimethane. This intermediate can then undergo an intramolecular [4+2] cycloaddition to construct the intricate tetracyclic framework of the endiandric acids.

Building Block for Advanced Organic Scaffolds

The unique reactivity of the benzocyclobutene moiety makes it a valuable building block for a variety of advanced organic scaffolds beyond natural products. The strain energy of the four-membered ring facilitates its transformation into more complex structures, a feature highly sought after in synthetic chemistry.

A key application lies in the synthesis of polycyclic systems. The ortho-quinodimethane intermediate generated from the thermal or photochemical activation of benzocyclobutenes can be trapped with a wide range of dienophiles in intermolecular Diels-Alder reactions, leading to the rapid construction of substituted dihydronaphthalene skeletons.

Furthermore, derivatives of this compound have been utilized in the synthesis of pharmaceutically relevant compounds. For instance, (RS)-3-[1-(2-Benzocyclobuten-1-ylethyl)-4-piperidyl]-6-fluoro-1,2-benzisoxazole was synthesized from this compound. google.com This demonstrates the role of the title compound as a foundational element for constructing more complex, biologically active molecules. The synthesis involved the reduction of the carboxylic acid to the corresponding alcohol, which was then further elaborated. google.com

The versatility of the benzocyclobutene core allows for its incorporation into a diverse array of molecular frameworks, making it an attractive starting point for the development of novel compounds with potential applications in materials science and medicinal chemistry.

Chiral Pool Derivations and Asymmetric Synthesis Applications

The synthesis of enantiomerically pure compounds is a critical aspect of modern drug discovery and development. This compound, being a chiral compound, and its derivatives are valuable substrates for asymmetric synthesis.

One of the classical methods to obtain enantiomerically pure compounds is through chiral resolution. A patent describes the resolution of (RS)-3-[1-(benzocyclobuten-1-ylmethyl)-4-piperidyl]-6-fluoro-1,2-benzisoxazole, a derivative of this compound, using a chiral resolving agent. google.com Specifically, the racemate was treated with (+)-camphorsulfonic acid in ethanol. The resulting diastereomeric salt of the (-) enantiomer precipitated from the solution and could be isolated. Subsequent treatment with a base liberated the enantiomerically pure (-)-3-[1-(benzocyclobuten-1-ylmethyl)-4-piperidyl]-6-fluoro-1,2-benzisoxazole. google.com This process highlights a practical application of classical resolution to obtain optically active compounds derived from the benzocyclobutene scaffold.

Table 1: Chiral Resolution of a this compound derivative

Racemic Compound Resolving Agent Solvent Isolated Enantiomer
(RS)-3-[1-(Benzocyclobuten-1-ylmethyl)-4-piperidyl]-6-fluoro-1,2-benzisoxazole (+)-Camphorsulfonic acid Ethanol (-)-3-[1-(Benzocyclobuten-1-ylmethyl)-4-piperidyl]-6-fluoro-1,2-benzisoxazole

Data sourced from patent US5100902A google.com

Beyond classical resolution, the development of asymmetric synthetic routes to chiral benzocyclobutene derivatives is an active area of research. These methods often involve the use of chiral catalysts or auxiliaries to control the stereochemistry of key bond-forming reactions. The ability to access enantiomerically enriched benzocyclobutene building blocks, including derivatives of this compound, is crucial for the synthesis of complex chiral targets.

Analytical and Spectroscopic Methodologies for Structural Confirmation and Purity Assessment

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For 2-Benzocyclobuten-1-ylacetic acid, both ¹H and ¹³C NMR would provide a detailed map of the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the benzene (B151609) ring would typically appear in the downfield region, approximately between 7.0 and 7.3 ppm. The specific splitting patterns of these protons would reveal their substitution pattern on the benzocyclobutene core. The protons on the four-membered cyclobutene (B1205218) ring are aliphatic and would produce more complex signals due to their diastereotopic nature and coupling to the adjacent methine proton. The benzylic proton (CH-CH₂COOH) and the methylene (B1212753) protons (CH₂COOH) would also show characteristic shifts and coupling patterns, providing critical connectivity information. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), would be employed to establish proton-proton coupling relationships unequivocally.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The spectrum for this compound would show distinct signals for the carbonyl carbon of the carboxylic acid (expected around 170-180 ppm), the aromatic carbons (120-150 ppm), and the aliphatic carbons of the cyclobutene ring and the acetic acid side chain (20-60 ppm). The use of Distortionless Enhancement by Polarization Transfer (DEPT) experiments would differentiate between CH, CH₂, and CH₃ groups, further confirming the structure. Recent studies on novel benzocyclobutene derivatives have utilized detailed 1D and 2D NMR analyses to confirm their complex structures, highlighting the power of this technique in identifying the characteristic patterns of the cyclobutene ring protons and their conformation. doi.org

Expected ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous structures. Actual experimental values may vary.)

Atom TypeExpected ¹H Shift (ppm)Expected ¹³C Shift (ppm)
Carboxyl (COOH)10.0 - 13.0 (broad s)170 - 180
Aromatic (Ar-H)7.0 - 7.3 (m)120 - 150
Benzylic (Ar-CH)3.5 - 4.0 (m)40 - 50
Methylene (CH₂)2.5 - 3.0 (m)35 - 45
Cyclobutene (CH₂)3.0 - 3.5 (m)25 - 35

Mass Spectrometry for Molecular Structure Characterization

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight and elemental composition of a compound and aiding in its structural elucidation through fragmentation analysis.

For this compound (C₁₀H₁₀O₂), the molecular weight is 162.19 g/mol . In a high-resolution mass spectrum (HRMS), the molecular ion peak (M⁺) would be observed with a very precise mass, allowing for the confirmation of its elemental formula. doi.org

Electron ionization (EI) would likely cause predictable fragmentation. Key fragmentation pathways would include:

Loss of the carboxyl group: A prominent fragment would be expected from the cleavage of the acetic acid side chain, resulting in the loss of COOH (45 Da) or CH₂COOH (59 Da).

Benzylic cleavage: Cleavage at the bond between the cyclobutene ring and the side chain would generate a stable benzocyclobutenyl cation.

Ring opening: The strained four-membered ring could undergo electrocyclic ring-opening to form an o-xylylene (B1219910) (or o-quinodimethane) intermediate, which could then lead to further characteristic fragmentation patterns.

Electrospray ionization (ESI), a softer ionization technique, would typically be used in conjunction with liquid chromatography (LC-MS). In negative ion mode, ESI-MS would show a strong signal for the deprotonated molecule [M-H]⁻ at m/z 161. Tandem mass spectrometry (MS/MS) on this precursor ion would be used to generate specific fragment ions to confirm the structure, providing a highly selective and sensitive method for quantification.

Infrared and Ultraviolet-Visible Spectroscopy in Structural Analysis

Vibrational and electronic spectroscopy provide valuable information about the functional groups present in a molecule and its electronic properties.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by absorptions from its key functional groups. The most characteristic peaks would be:

A very broad absorption band for the O-H stretch of the carboxylic acid, typically found in the range of 2500-3300 cm⁻¹. manchester.ac.uk

A strong, sharp absorption for the carbonyl (C=O) stretch of the carboxylic acid, expected between 1700 and 1720 cm⁻¹. manchester.ac.uk

Aromatic C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Aliphatic C-H stretching vibrations from the cyclobutene and acetic acid moieties, typically appearing just below 3000 cm⁻¹.

C-O stretching of the carboxylic acid in the 1210-1320 cm⁻¹ range.

Characteristic IR Absorption Frequencies

Functional GroupBondCharacteristic Absorption (cm⁻¹)
Carboxylic AcidO-H Stretch2500 - 3300 (broad)
CarbonylC=O Stretch1700 - 1720 (strong)
AromaticC-H Stretch3000 - 3100
AromaticC=C Stretch1450 - 1600
AlkaneC-H Stretch2850 - 2960
Carboxylic AcidC-O Stretch1210 - 1320

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information on the electronic transitions within the molecule. The chromophore in this compound is the benzocyclobutene system. It is expected to show absorption bands in the UV region characteristic of substituted benzene rings. Typically, absorptions around 260-270 nm, corresponding to the π → π* transitions of the aromatic ring, would be observed. The fusion of the cyclobutene ring can cause slight shifts in the absorption maxima compared to simple benzene derivatives.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid, providing precise measurements of bond lengths, bond angles, and the absolute configuration of chiral centers.

If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide an unambiguous confirmation of its structure. The analysis would reveal:

The precise bond lengths and angles of the strained four-membered cyclobutene ring fused to the benzene ring.

The conformation of the acetic acid side chain relative to the benzocyclobutene core.

The packing of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding between the carboxylic acid groups.

Since the C1 carbon of the benzocyclobutene ring is a chiral center, the compound exists as a pair of enantiomers. X-ray analysis of a crystal containing a single enantiomer (obtained via chiral resolution or asymmetric synthesis) would determine its absolute configuration. While the specific crystal structure for this compound is not publicly available, analyses of other novel benzocyclobutene derivatives have been published, confirming their stereochemistry and structural features. doi.org These studies show that the cyclobutene ring is nearly planar with the fused benzene ring. doi.org The detailed structural parameters obtained from such an analysis are invaluable for understanding the molecule's chemical reactivity and physical properties.

Future Perspectives in 2 Benzocyclobuten 1 Ylacetic Acid Research

Development of Novel Catalytic Systems for Synthesis

The synthesis of benzocyclobutene derivatives has been a significant challenge, often requiring multi-step processes. scripps.edu Future research will likely focus on creating more efficient, selective, and sustainable catalytic systems for the synthesis of 2-Benzocyclobuten-1-ylacetic acid and its analogues.

A key area of development is the use of transition metal catalysis. Palladium-catalyzed C-H activation has emerged as a powerful tool for constructing benzocyclobutene scaffolds from readily available starting materials like saturated aliphatic chains and aryl halides. scripps.edu One innovative method employs bidentate amide-pyridone ligands with palladium catalysts to activate adjacent methylene (B1212753) C-H bonds in a carboxylic acid, followed by a formal [2+2] cycloaddition with a dihaloheteroarene. scripps.edu This approach offers high regioselectivity and expands access to diverse BCB structures. scripps.edu

Future work could adapt these C-H activation strategies for the direct synthesis of this compound, potentially starting from simple cyclic or acyclic aliphatic acids. scripps.edu Another promising avenue is the modular synthesis of BCB derivatives using a combination of copper and palladium catalysis, which allows for the stereoselective assembly of densely functionalized benzocyclobutenes from accessible precursors like imines, allenes, and diboron (B99234) compounds. acs.orgmanchester.ac.uk Research into enantioselective versions of these catalytic systems is also a critical future direction, as the development of chiral BCB derivatives is of high interest for medicinal chemistry. nih.govresearchgate.net

Table 1: Comparison of Modern Catalytic Strategies for Benzocyclobutene Synthesis

Catalytic SystemKey FeaturesPotential Advantages for this compoundReferences
Palladium/Bidentate Ligand C-H activation of aliphatic acids; formal [2+2] cycloaddition.Direct use of abundant carboxylic acid precursors; high regioselectivity. scripps.edu
Copper/Palladium Sequential Catalysis Modular and stereoselective assembly from imines, allenes, and diboron.Access to densely functionalized and stereodefined BCB scaffolds. acs.orgmanchester.ac.uk
Palladium/Pyrox Catalysis Asymmetric [2+2] annulation of arylboronic acids and alkenes.Provides access to enantioenriched BCB derivatives in a modular fashion. researchgate.net
Zirconium-Promoted Cross-Coupling One-pot reaction of aryllithium compounds and alkenyl bromides.Regio- and diastereoselective synthesis from simple starting materials. organic-chemistry.org

Exploration of Bio-inspired Transformations

The benzocyclobutene core is found in medicinally relevant molecules, such as the heart failure medication ivabradine, and is considered a valuable scaffold for developing new therapeutic agents. scripps.eduresearchgate.netmanchester.ac.uk The presence of the acetic acid side chain in this compound makes it an ideal candidate for bio-inspired transformations and for integration into biologically active compounds.

Future research will likely explore the use of this compound as a building block in medicinal chemistry. The carboxylic acid group provides a convenient handle for forming amide bonds, allowing it to be coupled with amino acids or other amine-containing biomolecules to create novel dipeptides or other conjugates. manchester.ac.uk This approach could lead to the development of new drug candidates where the rigid, strained BCB moiety serves as a unique surrogate for benzylic functionalities, potentially improving biological properties. manchester.ac.uk

Furthermore, the investigation of enzymatic or biomimetic transformations involving the this compound scaffold is a promising frontier. Enzymes could potentially be used to perform stereoselective reactions on the molecule, providing access to enantiomerically pure compounds that are often required for pharmaceutical applications. The development of dearomative C4 gem-diprenylation of hydroxynaphthalenes by engineered fungal prenyltransferases suggests that enzymatic modification of aromatic systems is feasible and could be extended to benzocyclobutene structures. researchgate.net

Integration into Materials Science Applications

Benzocyclobutene-based polymers are well-established in the microelectronics industry due to their excellent properties, including high thermal stability, low dielectric constant, and low moisture absorption. wikipedia.orgacs.orgresearchgate.net These characteristics stem from the unique thermal reactivity of the BCB group. Upon heating to around 180-200 °C, the strained four-membered ring undergoes an electrocyclic ring-opening to form a highly reactive o-xylylene (B1219910) intermediate, which then rapidly polymerizes or cross-links without producing any volatile byproducts. wikipedia.orgresearchgate.netresearchgate.net

The structure of this compound offers new opportunities for creating advanced functional polymers. The carboxylic acid group can be leveraged to introduce new functionalities and to control polymer architecture. For instance, it could be used to:

Create Novel Polyesters and Polyamides: The acid group can be polymerized with diols or diamines to form polymers where the BCB unit is incorporated into the main chain or as a pendant group for later cross-linking.

Improve Adhesion and Solubility: The polar carboxylic acid functionality could enhance the adhesion of BCB-based polymers to various substrates or modify their solubility in different solvents.

Develop Photosensitive Resins: The acid group can be reacted with other chemical moieties to create photosensitive polymers, similar to how BCB-acrylic acid is used to make prepolymers for photosensitive dielectric materials. researchgate.net

A significant area of future research is the development of low-dielectric materials with low coefficients of thermal expansion (CTE) for applications in 5G technology and advanced electronic packaging. rsc.org By incorporating this compound into branched or hyperbranched polymer architectures, it may be possible to create materials that synergistically combine ultralow dielectric constants with CTE values that match that of copper, a critical requirement for reliable microelectronic devices. rsc.orgnih.gov

Table 2: Potential Applications of this compound in Materials Science

Application AreaRole of this compoundDesired Material PropertiesReferences
Microelectronics Monomer for thermosetting polymers.Low dielectric constant, low moisture uptake, high thermal stability. acs.orgresearchgate.netresearchgate.net
Advanced Packaging Building block for polymers with tailored CTE.Ultralow dielectric constant, CTE matched to copper (~16 ppm °C⁻¹). rsc.org
Functional Polymers Introduces carboxylic acid functionality for further modification.Enhanced adhesion, controlled solubility, photosensitivity. researchgate.net
Latent Crosslinkers The BCB group can act as a latent crosslinker in other polymer systems.Increased glass transition temperature (Tg) and enhanced network stability upon thermal activation. digitellinc.com

Advanced Computational Predictions for Reactivity and Selectivity

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, which can accelerate experimental discovery. For a strained and reactive molecule like this compound, computational studies are particularly valuable.

Future research will increasingly rely on methods like Density Functional Theory (B3LYP) and Molecular Dynamics (MD) simulations to predict various properties. acs.orgnih.gov Computational studies can elucidate the electronic structure of benzocyclobutene derivatives, including the extent of aromaticity in the fused benzene (B151609) ring, which is disrupted by the strained four-membered ring. acs.org These calculations can help predict the reactivity of the molecule in various chemical transformations.

MD simulations can be employed to investigate the properties of polymers derived from this compound. For example, simulations can predict how factors like cross-linking density and molecular weight influence the dielectric constant and thermodynamic properties of the resulting polymer network. nih.gov This predictive capability can guide the rational design of new materials with optimized performance for specific applications, such as low-dielectric materials for the electronics industry. nih.gov These computational models can provide molecular-level insights that are difficult to obtain through experiments alone, offering theoretical support for the development of novel BCB-based materials. nih.gov

Q & A

Q. What are the standard synthetic routes for 2-Benzocyclobuten-1-ylacetic acid, and how can purity be validated?

  • Methodological Answer : Common synthetic approaches include cyclobutane ring formation via [2+2] photocycloaddition or thermal ring-closing of substituted precursors, followed by functionalization of the acetic acid moiety. Key steps should be validated using thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to monitor intermediate formation. Final purity should be confirmed via high-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold) and elemental analysis. For reproducibility, experimental protocols must detail solvent systems, reaction temperatures, and purification techniques (e.g., recrystallization or column chromatography) .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :
  • NMR : Use 1^1H and 13^{13}C NMR to confirm cyclobutane ring geometry and acetic acid substitution patterns. Compare chemical shifts with structurally analogous compounds (e.g., 1-Benzylcyclobutane-1-carboxylic acid) .
  • IR Spectroscopy : Identify carboxylic acid O-H stretches (~2500–3300 cm1^{-1}) and cyclobutane ring strain via C-C vibration modes (800–1000 cm1^{-1}).
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., via ESI-MS) and fragmentation patterns to confirm structural integrity. Cross-reference data with the NIST Chemistry WebBook for known derivatives .

Q. What experimental conditions stabilize this compound during storage?

  • Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C to prevent ring-opening reactions. Conduct stability studies using accelerated degradation tests (e.g., exposure to heat, light, or humidity) monitored via HPLC. Use deuterated solvents for NMR to avoid hydrolysis artifacts .

Advanced Research Questions

Q. How can computational models predict the reactivity of this compound in ring-opening reactions?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and activation energies for ring-opening pathways. Compare computed vibrational frequencies with experimental IR data to validate accuracy. Solvent effects should be incorporated using continuum models (e.g., PCM). Experimental validation via kinetic studies (e.g., monitoring reaction rates under varying temperatures) is critical to reconcile computational predictions .

Q. What strategies resolve contradictions in reported pKa values for this compound?

  • Methodological Answer :
  • Standardized Potentiometry : Measure pKa under controlled ionic strength (e.g., 0.1 M KCl) and temperature (25°C). Use a calibrated pH meter with a glass electrode.
  • Cross-Validation : Compare results with alternative methods (e.g., UV-Vis titration or NMR chemical shift dependence).
  • Data Harmonization : Re-evaluate prior studies for methodological inconsistencies (e.g., solvent polarity, buffer systems). Reference NIST-standardized data for analogous carboxylic acids .

Q. How can researchers address discrepancies in spectroscopic assignments for cyclobutane ring substituents?

  • Methodological Answer :
  • 2D NMR (COSY, NOESY) : Resolve overlapping signals and confirm spatial proximity of substituents.
  • X-ray Crystallography : Obtain definitive structural data to validate NMR-based assignments.
  • Comparative Analysis : Benchmark against structurally characterized derivatives (e.g., 2-Cyclobutyl-2-phenylacetic acid) from PubChem or crystallographic databases .

Q. What experimental designs optimize the enantioselective synthesis of this compound?

  • Methodological Answer :
  • Chiral Catalysts : Screen asymmetric catalysts (e.g., BINOL-derived phosphoric acids) for ring-closing steps.
  • Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., amylose or cellulose derivatives) to separate enantiomers.
  • Circular Dichroism (CD) : Confirm enantiomeric excess and assign absolute configuration. Document chiral purity thresholds in supplementary materials .

Data Analysis and Reporting Guidelines

  • Table 1 : Key Analytical Techniques for this compound
Technique Application Validation Criteria References
1^1H/13^{13}C NMRStructural elucidation, purity assessmentMatch peak integrals and splitting patterns
HPLC-UVPurity quantificationRetention time consistency, ≥95% area
DFT CalculationsReaction mechanism predictionΔG‡ < 25 kcal/mol, RMSD < 0.05 Å
  • Critical Note : All methodologies must adhere to reproducibility standards, with experimental details (e.g., instrument calibration, solvent grades) explicitly documented in main texts or supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.